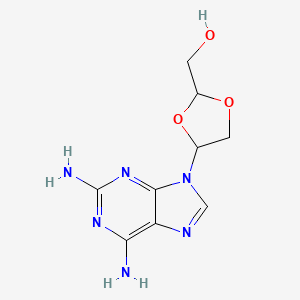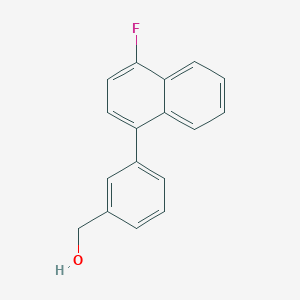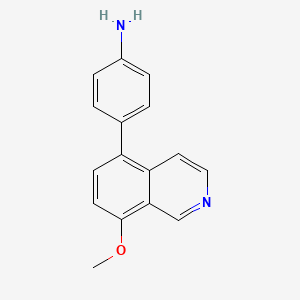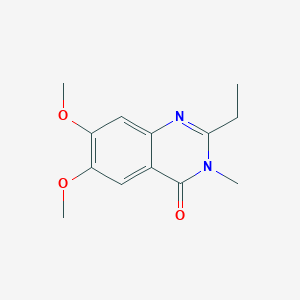
1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)-
Übersicht
Beschreibung
The compound (4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol is a nucleoside analog that has significant applications in medicinal chemistry, particularly in the treatment of viral infections. It is structurally related to purine nucleosides and exhibits antiviral properties by interfering with viral replication processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment of the Dioxolane Ring: The dioxolane ring is introduced via a cyclization reaction involving appropriate diol precursors.
Final Coupling: The purine base is then coupled with the dioxolane ring under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Purification Steps: Including crystallization and chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Primarily used in antiviral therapies, particularly for the treatment of HIV and hepatitis B.
Industry: Employed in the development of diagnostic tools and assays.
Wirkmechanismus
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation leads to chain termination and inhibition of viral replication. The primary molecular targets include viral reverse transcriptase and DNA polymerase enzymes.
Vergleich Mit ähnlichen Verbindungen
(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: is unique due to its specific structure and mechanism of action. Similar compounds include:
Amdoxovir: Another nucleoside analog with antiviral properties.
Abacavir: A related compound used in the treatment of HIV.
Lamivudine: Another nucleoside analog with a similar mechanism of action but different structural features.
These compounds share similar antiviral activities but differ in their pharmacokinetic properties and specific applications.
Eigenschaften
IUPAC Name |
[4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAHNGKRJJEIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431870, DTXSID70869949 | |
| Record name | 1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126652-37-7 | |
| Record name | 1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)






![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)


